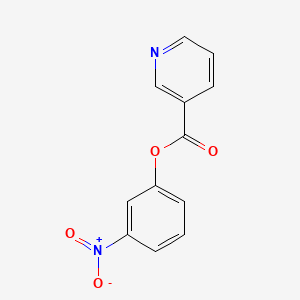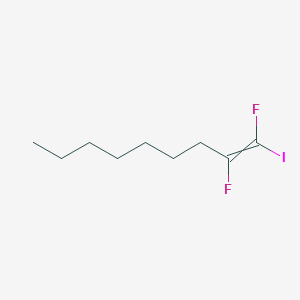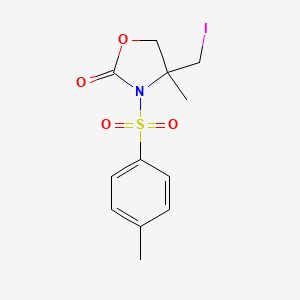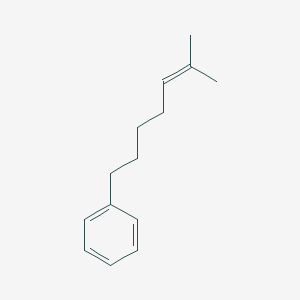
3-Nitrophenyl pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrophenyl pyridine-3-carboxylate is an organic compound that belongs to the class of nitroaromatic esters It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl pyridine-3-carboxylate typically involves the esterification of 3-nitrophenol with pyridine-3-carboxylic acid. One common method is the use of pyridine-3-carboxylic anhydride as a condensing reagent in the presence of 4-(dimethylamino)pyridine as an activator . This reaction proceeds under mild conditions and yields the desired ester in good to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitrophenyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride anion via nucleophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of 3-fluoropyridine-4-carboxylate derivatives.
Reduction: Formation of 3-aminophenyl pyridine-3-carboxylate.
Oxidation: Formation of quinone derivatives or other oxidized products.
Aplicaciones Científicas De Investigación
3-Nitrophenyl pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Nitrophenyl pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with molecular targets, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrophenyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyridine ring.
3-Nitrophenyl benzoate: Similar structure but with a benzoate ester instead of a pyridine carboxylate ester.
3-Nitrophenyl acetate: Similar structure but with an acetate ester instead of a pyridine carboxylate ester.
Uniqueness
3-Nitrophenyl pyridine-3-carboxylate is unique due to the presence of both a nitro group and a pyridine ring, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
92414-00-1 |
|---|---|
Fórmula molecular |
C12H8N2O4 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
(3-nitrophenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1-8H |
Clave InChI |
QAGODYZWUHCJQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)


![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)


![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)


![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)




